Ethyl 4-methylhexanoate

Description

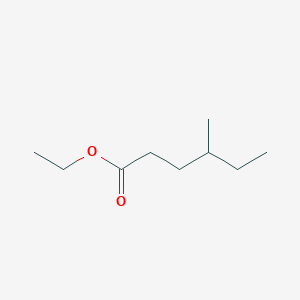

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

ethyl 4-methylhexanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18O2/c1-4-8(3)6-7-9(10)11-5-2/h8H,4-7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLBBXJVJKKWJTQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)CCC(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20870888 | |

| Record name | Hexanoic acid, 4-methyl-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20870888 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1561-10-0 | |

| Record name | Hexanoic acid, 4-methyl-, ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1561-10-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hexanoic acid, 4-methyl-, ethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001561100 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hexanoic acid, 4-methyl-, ethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Hexanoic acid, 4-methyl-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20870888 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl 4-methylhexanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.851 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for Ethyl 4 Methylhexanoate

Classical Organic Synthesis Approaches

Classical approaches to the synthesis of ethyl 4-methylhexanoate and related structures rely on well-established named reactions and functional group transformations. These methods provide a fundamental understanding of carbon-carbon bond formation and functional group interconversion.

Malonic Ester Synthesis and its Derivatives

The malonic ester synthesis is a versatile method for preparing carboxylic acids. libretexts.orgvaia.com It involves the alkylation of diethyl malonate or other malonic esters. wikipedia.org The carbon alpha to the two carbonyl groups is acidic and can be deprotonated by a base like sodium ethoxide to form a nucleophilic enolate. masterorganicchemistry.comorganicchemistrytutor.comyoutube.com This enolate then undergoes nucleophilic substitution (SN2 reaction) with an appropriate alkyl halide. masterorganicchemistry.comyoutube.com

For the synthesis of 4-methylhexanoic acid, the precursor to this compound, a suitable alkyl halide is 1-bromo-2-methylbutane. The reaction sequence is as follows:

Deprotonation: Diethyl malonate is treated with sodium ethoxide to form the corresponding enolate. organicchemistrytutor.com

Alkylation: The enolate reacts with 1-bromo-2-methylbutane. A drawback of this step is the potential for dialkylation, which can reduce the yield of the desired mono-alkylated product. wikipedia.org

Hydrolysis and Decarboxylation: The resulting substituted malonic ester is then hydrolyzed, typically using aqueous acid, to a dicarboxylic acid. masterorganicchemistry.comorganicchemistrytutor.com Upon heating, this dicarboxylic acid readily undergoes decarboxylation to yield 4-methylhexanoic acid. organicchemistrytutor.com

A modern two-step synthesis of a similar compound, ethyl 4-methyloctanoate, utilizes a malonic ester synthesis followed by a Krapcho reaction. google.com

Table 1: Malonic Ester Synthesis for 4-Methylhexanoic Acid

| Step | Reactants | Product | Purpose |

| 1 | Diethyl malonate, Sodium ethoxide | Diethyl malonate enolate | Formation of a nucleophile |

| 2 | Diethyl malonate enolate, 1-Bromo-2-methylbutane | Diethyl (2-methylbutyl)malonate | Carbon chain elongation |

| 3 | Diethyl (2-methylbutyl)malonate, H₃O⁺, Heat | 4-Methylhexanoic acid, Ethanol (B145695), CO₂ | Hydrolysis and decarboxylation |

Krapcho Reaction and Decarboxylation Pathways

The Krapcho reaction provides a method for the dealkoxycarbonylation of esters that have an electron-withdrawing group in the alpha position, such as malonates and β-keto esters. researchgate.net This reaction is typically carried out by heating the substrate in a polar aprotic solvent like DMSO, often with the addition of a salt such as sodium chloride or lithium chloride. researchgate.netwikipedia.org

In the context of synthesizing this compound, the Krapcho reaction can be applied to an intermediate like diethyl 2-methylhexylmalonate to selectively remove one of the ester groups. google.com This avoids the harsher conditions of traditional saponification followed by decarboxylation and can be more tolerant of other functional groups. researchgate.netwikipedia.org The mechanism involves nucleophilic attack by the halide ion on one of the ethyl groups of the ester, followed by decarboxylation. wikipedia.org

Grignard Coupling Reactions for Chain Elongation

Grignard reagents, organomagnesium halides, are powerful nucleophiles used for forming new carbon-carbon bonds. leah4sci.comwikipedia.orgmt.com They react with a variety of electrophiles, including carbonyl compounds and epoxides. mt.commasterorganicchemistry.com

One approach to synthesize a precursor for this compound involves the reaction of a Grignard reagent with an appropriate electrophile. For instance, sec-butylmagnesium bromide could react with ethyl 4-halobutanoate. However, a more common application is the reaction of a Grignard reagent with carbon dioxide to form a carboxylic acid, which can then be esterified. leah4sci.com

A synthesis of ethyl 4-methyloctanoate has been reported using the reaction of a Grignard reagent derived from 2-chlorohexane (B1581597) with ethyl acrylate, catalyzed by copper(I) cyanide. smolecule.com

Table 2: Grignard Reagent-Based Synthesis of 4-Methylhexanoic Acid

| Step | Reactants | Product | Purpose |

| 1 | 1-Bromo-2-methylbutane, Magnesium | 2-Methylbutylmagnesium bromide | Formation of Grignard reagent |

| 2 | 2-Methylbutylmagnesium bromide, Carbon dioxide | 3-Methylpentanoic acid carboxylate | Carbon-carbon bond formation |

| 3 | 3-Methylpentanoic acid carboxylate, H₃O⁺ | 3-Methylpentanoic acid | Protonation |

Note: This specific Grignard approach would lead to 3-methylpentanoic acid, not 4-methylhexanoic acid. A different starting halide would be required.

Orthoester Claisen Rearrangement in Carbon Chain Extension

The Johnson-Claisen rearrangement is a numberanalytics.comnumberanalytics.com-sigmatropic rearrangement that converts an allylic alcohol into a γ,δ-unsaturated ester. numberanalytics.comwikipedia.org The reaction involves heating the allylic alcohol with a trialkyl orthoacetate in the presence of a weak acid catalyst. numberanalytics.comresearchgate.net The mechanism proceeds through the formation of a ketene (B1206846) acetal (B89532) intermediate, which then rearranges. numberanalytics.com

A synthesis of (±)-4-methyloctanoic acid and its ethyl ester has been developed where the key step is an orthoester Claisen rearrangement. researchgate.netguaminsects.net This strategy allows for a two-carbon chain elongation. researchgate.netguaminsects.net The synthesis of mycophenolic acid also utilizes this rearrangement to stereospecifically form an (E)-4-methylhex-4-enoic acid side-chain. rsc.org

Carbonyl Condensation and Subsequent Esterification Reactions

Aldol (B89426) condensation and related carbonyl condensation reactions are fundamental for forming carbon-carbon bonds. These reactions involve the reaction of an enolate with a carbonyl compound. For the synthesis of this compound, a precursor like 4-methylhexanoic acid could be envisioned through a pathway involving a condensation reaction.

For instance, the aldol condensation of butanal could lead to an α,β-unsaturated aldehyde, which could then be further elaborated. A related synthesis of ethyl 4-methyloctanoate involves the reaction of n-hexanal with formaldehyde (B43269) in a carbonyl condensation reaction to form intermediates like 4-methyloctanal, which is then converted to the final ester.

Once the carboxylic acid, 4-methylhexanoic acid, is obtained, it can be converted to its ethyl ester via Fischer esterification. This involves reacting the carboxylic acid with ethanol in the presence of a strong acid catalyst, such as sulfuric acid.

Wittig Olefination for Unsaturated Precursors

The Wittig reaction is a widely used method for synthesizing alkenes from aldehydes or ketones. wikipedia.orgnih.govorganic-chemistry.org It involves the reaction of a carbonyl compound with a phosphorus ylide (Wittig reagent). wikipedia.org The stereochemical outcome of the reaction depends on the nature of the ylide; stabilized ylides generally give (E)-alkenes, while non-stabilized ylides favor (Z)-alkenes. wikipedia.orgorganic-chemistry.org

In the context of synthesizing this compound, the Wittig reaction could be used to create an unsaturated precursor which is then hydrogenated. For example, an aldehyde could be reacted with a Wittig reagent to form an unsaturated ester. A chemo-enzymatic approach has been developed that combines the reduction of a carboxylic acid to an aldehyde, followed by a Wittig reaction to produce α,β-unsaturated esters. beilstein-journals.orgnih.gov

An asymmetric synthesis of ethyl 4-methyloctanoate has been reported that uses a Wittig olefination step following a MacMillan cross-aldol reaction. smolecule.com

Mannich Reaction in Synthetic Routes

The Mannich reaction is a three-component organic reaction involving the aminoalkylation of an acidic proton located adjacent to a carbonyl group. wikipedia.orglibretexts.org The reaction typically utilizes an aldehyde (commonly formaldehyde), a primary or secondary amine, and a carbonyl compound. wikipedia.orgyoutube.com The final product is a β-amino-carbonyl compound known as a Mannich base, which can be a versatile intermediate in organic synthesis. wikipedia.orggijash.com

In the context of synthesizing precursors for this compound, a Mannich reaction could be employed to construct the carbon skeleton of 4-methylhexanoic acid. For instance, a study on the synthesis of the aggregation pheromone of the rhinoceros beetle (Oryctes rhinoceros) successfully utilized a Mannich reaction in one of the key steps to produce 4-methyloctanoic acid and its ethyl ester, compounds structurally similar to this compound. researchgate.net A plausible synthetic pathway could involve the reaction of a suitable ketone that provides the main carbon chain, formaldehyde, and a secondary amine like dimethylamine (B145610) to introduce an aminomethyl group. This Mannich base can then undergo further modifications, such as elimination and reduction steps, to yield the target 4-methylhexanoic acid structure, which is subsequently esterified with ethanol.

The general mechanism begins with the formation of an iminium ion from the amine and aldehyde. libretexts.org The enol form of the ketone then acts as a nucleophile, attacking the iminium ion to form the new carbon-carbon bond and, after a proton transfer, the final Mannich base. youtube.com

Stereoselective and Asymmetric Synthesis

Achieving stereocontrol is crucial, as the biological and sensory properties of chiral molecules like this compound can be enantiomer-dependent. Various strategies have been developed for the enantioselective production of this compound and its acid precursor.

Chiral Auxiliaries: This strategy involves temporarily incorporating a chiral molecule (the auxiliary) into the substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.org Once the desired stereocenter is created, the auxiliary is removed. wikipedia.org Evans oxazolidinones are a prominent class of chiral auxiliaries used in stereoselective alkylation reactions. wikipedia.orgbath.ac.uk For the synthesis of (S)- or (R)-4-methylhexanoic acid, a corresponding achiral acid precursor could be attached to an Evans oxazolidinone. The resulting N-acyloxazolidinone can be converted into its enolate, and the bulky substituents on the auxiliary sterically block one face, directing an incoming electrophile (e.g., a methyl group) to the opposite face with high diastereoselectivity. Subsequent hydrolysis cleaves the auxiliary, yielding the enantiomerically enriched carboxylic acid, which can then be esterified. wikipedia.orgacs.org Another common auxiliary, pseudoephedrine, functions similarly by forming an amide that directs alkylation before being cleaved. wikipedia.org

Organocatalysis: Organocatalysis uses small organic molecules to catalyze chemical reactions. This field has provided powerful tools for asymmetric synthesis. For instance, proline and its derivatives are effective organocatalysts for asymmetric Mannich reactions and aldol reactions. wikipedia.orglibretexts.org A concise synthesis of (S)-ethyl 4-methyloctanoate, a related pheromone, was achieved using an organocatalyzed MacMillan cross-aldol reaction as the key step. arkat-usa.org This approach demonstrates that by selecting the appropriate enantiomer of the organocatalyst, one can favor the formation of either the (R)- or (S)-product. arkat-usa.org This methodology could be adapted for this compound by reacting appropriate aldehyde precursors in the presence of a chiral secondary amine catalyst, like a proline derivative, to create the stereocenter at the C4 position with high enantiomeric excess. arkat-usa.orgau.dk

When a racemic mixture of 4-methylhexanoic acid is produced, it can be resolved into its individual enantiomers through diastereomeric separation. This classical resolution technique involves reacting the racemic acid with a single enantiomer of a chiral resolving agent, typically a chiral base like (S)-phenylethylamine or an amino acid derivative. researchgate.netarkat-usa.org This reaction converts the pair of enantiomers into a pair of diastereomeric salts.

Diastereomers possess different physical properties, such as solubility, which allows them to be separated by conventional methods like fractional crystallization or chromatography. rsc.orgresearchgate.net After separation, the individual diastereomers are treated to cleave the resolving agent, liberating the pure (R)- and (S)-enantiomers of 4-methylhexanoic acid. For example, a patent describes the resolution of a related compound, 3-(aminomethyl)-5-methylhexanoic acid, by forming a diastereomeric salt with (S)-mandelic acid, which preferentially crystallizes to yield the desired enantiomer with high purity (>98% ee).

Enzymatic resolution is a powerful method for isolating enantiomers based on the stereoselectivity of enzymes. acs.org Lipases, in particular, are widely used for the kinetic resolution of racemic esters or acids. wur.nlnih.gov In a kinetic resolution, the enzyme selectively catalyzes the reaction of one enantiomer in the racemic mixture at a much faster rate than the other.

For the resolution of racemic this compound (or its methyl ester precursor), a lipase (B570770) can be used to selectively hydrolyze one enantiomer, leaving the other unreacted. For instance, research on the kinetic resolution of 4-methylhexanoic acid methyl ester showed that Candida antarctica lipase B (CALB) preferentially transforms the (R)-enantiomer, while Rhizomucor miehei lipase favors the (S)-enantiomer. wur.nl This complementary preference is highly advantageous. By stopping the reaction at approximately 50% conversion, one can isolate both the unreacted ester (e.g., (S)-Ethyl 4-methylhexanoate) and the hydrolyzed acid product (e.g., (R)-4-methylhexanoic acid) in high enantiomeric purity. wur.nl The efficiency of this separation is described by the enantiomeric ratio (E-value), with higher values indicating better selectivity. In the transesterification of 4-methyloctanoic acid methyl ester, CALB exhibited an E-value of 8, which increased significantly to 23 when the reaction temperature was lowered. wur.nl

| Enzyme | Substrate | Preferred Enantiomer | Enantiomeric Ratio (E) |

| Candida antarctica lipase B (CALB) | 4-Methylhexanoic acid methyl ester | R | 5 |

| Rhizomucor miehei lipase | 4-Methylhexanoic acid methyl ester | S | 2 |

| Candida antarctica lipase B (CALB) | 4-Methyloctanoic acid methyl ester | R | 8 (23 at lower temp.) |

This table presents data on the enzymatic resolution of related branched-chain fatty acid esters, demonstrating the principle applicable to this compound. wur.nl

Biocatalytic and Enzymatic Synthesis

Biocatalytic methods employ enzymes as catalysts, offering high selectivity and operation under mild, environmentally friendly conditions. acs.org

Lipases (EC 3.1.1.3) are versatile enzymes that can catalyze esterification reactions in non-aqueous or low-water environments, reversing their natural hydrolytic function. nih.govscielo.br The direct synthesis of this compound can be achieved by the lipase-catalyzed esterification of 4-methylhexanoic acid with ethanol. scielo.brmdpi.com This approach is widely used for producing flavor and fragrance esters. mdpi.com

Immobilized lipases are often preferred for industrial applications as they can be easily recovered and reused, improving process economics. mdpi.comnih.gov Novozym® 435, an immobilized form of lipase B from Candida antarctica, is a highly effective and commonly used biocatalyst for this type of synthesis. nih.govnih.gov The synthesis can be performed in a solvent-free system, which simplifies downstream processing and reduces waste. mdpi.comnih.gov Reaction parameters such as temperature, substrate molar ratio, and enzyme concentration are optimized to achieve high conversion rates. mdpi.com For example, the successful biocatalytic synthesis of 2-ethylhexyl 2-methylhexanoate, a structurally related branched ester, was achieved with Novozym® 435 at 70°C with a slight molar excess of the alcohol, reaching 97% conversion. nih.gov

| Enzyme | Reaction Type | Substrates | Key Findings |

| Novozym® 435 (Candida antarctica lipase B) | Esterification | 2-Methylhexanoic acid and 2-Ethylhexanol | High conversion (97-99%) achieved in a solvent-free system. nih.gov |

| Lipozyme® 435 (Candida antarctica lipase B) | Esterification | 2-Methylhexanoic acid and 2-Octyl-1-dodecanol | Optimized process yielded 95% conversion; biocatalyst reusable for multiple cycles. mdpi.com |

This table illustrates the effectiveness of lipase-catalyzed synthesis for producing branched esters, a process directly applicable to this compound.

Optimization Strategies for Enzymatic Reaction Conditions

The enzymatic synthesis of esters like this compound is subject to optimization of several key parameters to maximize yield and reaction rate. Research into the synthesis of similar esters provides a framework for the likely optimization strategies for this compound. Critical factors that are typically manipulated include temperature, substrate molar ratio, and enzyme concentration. google.com

Temperature is a crucial variable as it affects both enzyme activity and stability. google.com For the enzymatic production of ethyl hexanoate (B1226103), temperatures between 45–55°C were found to be optimal, with enzyme deactivation observed at temperatures above 60°C. deepdyve.com In another study, the synthesis of 2-ethylhexyl 2-methylhexanoate was successfully conducted at 70°C and 80°C. mdpi.com An increase in operating temperature generally enhances the reaction's initial rate and the final conversion. mdpi.com For instance, in the synthesis of a hyperbranched ester, operating at 80°C resulted in a 98.51% conversion after five hours, while at 90°C, a similar conversion was achieved in just four hours. mdpi.com However, finding the optimal temperature is a balance, as higher temperatures can also lead to enzyme denaturation. deepdyve.com

The molar ratio of the substrates (alcohol and carboxylic acid) is another key parameter. An excess of one substrate can shift the reaction equilibrium towards product formation. In the synthesis of 2-ethylhexyl 2-methylhexanoate, using a 10% molar excess of the alcohol at 70°C led to 97% conversion, while a 20% excess at 80°C achieved 99% conversion. mdpi.com This strategy is often employed to compensate for the potential loss of a volatile substrate like alcohol due to evaporation at higher temperatures. mdpi.com

Enzyme concentration also plays a significant role. For the synthesis of ethyl hexanoate, a 2% enzyme dose was found to be optimal in one study. researchgate.net In the production of 2-octyl-1-dodecanoyl 2-methylhexanoate, a 2.5% (w/w) biocatalyst concentration was used to achieve up to 95% conversion. mdpi.com The specific activity and stability of the chosen lipase, such as the commonly used immobilized Candida antarctica Lipase B (Novozym® 435), will dictate the ideal concentration. google.commdpi.com The reusability of the enzyme is a key consideration for process viability, with studies showing that immobilized lipases can be reused for multiple cycles while retaining high activity. mdpi.comacs.org

The table below summarizes optimization parameters from studies on related ester syntheses.

| Parameter | Studied Range/Value | Optimal Condition | Compound Synthesized |

| Temperature | 60°C, 70°C, 80°C, 90°C | 80°C | 2-octyl-1-dodecanoyl 2-methylhexanoate mdpi.com |

| Temperature | 70°C, 80°C | 70°C (with 10% alcohol excess), 80°C (with 20% alcohol excess) | 2-ethylhexyl 2-methylhexanoate mdpi.com |

| Enzyme Dose | - | 2% | Ethyl hexanoate researchgate.net |

| Enzyme Dose | - | 2.5% (w/w) | 2-octyl-1-dodecanoyl 2-methylhexanoate mdpi.com |

| Substrate Molar Ratio (Alcohol:Acid) | - | 10% molar excess of alcohol | 2-ethylhexyl 2-methylhexanoate mdpi.com |

| Substrate Molar Ratio (Acid:Alcohol) | - | 1:3 | Ethyl hexanoate researchgate.net |

Exploration of Solvent-Free Systems in Biocatalysis

Solvent-free systems (SFS) are an increasingly popular approach in the biocatalytic synthesis of esters, aligning with the principles of green chemistry. um.es This methodology avoids the use of organic solvents, which simplifies downstream processing, reduces waste, and lowers operational costs. researchgate.net The synthesis of various flavor esters, including ethyl hexanoate and other branched-chain esters, has been successfully demonstrated in solvent-free media. mdpi.comresearchgate.netsemanticscholar.org

In a solvent-free environment, the substrates themselves act as the reaction medium. This high-concentration environment can lead to high volumetric productivity. For the synthesis of 2-ethylhexyl 2-methylhexanoate, the immobilized lipase Novozym® 435 has shown high efficacy in a solvent-free system. mdpi.com Similarly, the production of pineapple flavor ester (ethyl hexanoate) was optimized in a solvent-free system, achieving a maximum conversion of 88.57%. researchgate.net

However, the absence of a solvent can present challenges. One significant issue is the potential for substrate or product inhibition. In the synthesis of ethyl hexanoate, inhibition by both the alcohol and acid substrates was observed. researchgate.net Another challenge in solvent-free systems is the potential for alcohol evaporation at the elevated temperatures often required for the reaction, which can limit the final conversion. semanticscholar.org To counteract this, a strategic excess of the alcohol is often added to the reaction mixture. mdpi.com Research has shown that for the synthesis of 2-ethylhexyl 2-methylhexanoate, a 10% to 20% excess of the alcohol was necessary to achieve conversions above 97% in a solvent-free medium at 70-80°C. mdpi.com

Despite these challenges, the benefits of eliminating organic solvents often outweigh the drawbacks, making SFS a highly attractive option for the industrial production of bulk chemicals like flavor and fragrance esters. researchgate.netum.es

The following table compares conversion rates in solvent-free versus solvent-based systems for the synthesis of ethyl hexanoate.

| System Type | Solvent | Temperature | Conversion Rate | Time | Reference |

| Solvent-Free | None | 50°C | 88.57% | 120 min | researchgate.net |

| Solvent-Free | None | 20°C | ~45.4% | 2 hours | semanticscholar.org |

| Solvent-Based | Toluene | 20°C | ~68.3% | 2 hours | semanticscholar.org |

Industrial Production Methodologies and Scalability Research

Continuous Flow Reactor Systems for Enhanced Yields

For the large-scale industrial production of esters like this compound, continuous flow reactor systems offer significant advantages over traditional batch processing. nih.gov Flow chemistry provides superior control over reaction parameters such as temperature and pressure, enhances heat and mass transfer, and improves safety by minimizing the volume of hazardous materials at any given time. nih.gov These benefits lead to increased efficiency, higher yields, and better product consistency. nih.gov

The synthesis of related compounds has been successfully implemented in continuous flow systems. For example, ethyl 2-cyano-4-methylhexanoate is synthesized in continuous flow reactors by reacting ethyl cyanoacetate (B8463686) and 4-methylhexanoic acid with a heterogeneous acid catalyst. This process operates at 100°C and 10 bar, achieving a notable space-time yield of 1.2 kg·L⁻¹·h⁻¹. The use of packed-bed reactors with immobilized enzymes is also a common strategy in continuous flow ester synthesis, allowing for easy separation of the catalyst from the product stream and enabling catalyst reuse.

Advanced-Flow Reactors (AFR) are a key technology enabling the shift to continuous manufacturing for fine chemicals and pharmaceuticals. chemprotechindia.com These systems allow for seamless scalability from laboratory development to industrial production. chemprotechindia.com The advantages of such systems include a significant reduction in the physical footprint of the production plant and improved operational safety. chemprotechindia.com

| Reactor Type | Compound Synthesized | Key Operating Conditions | Reported Yield/Productivity | Reference |

| Continuous Flow Reactor | Ethyl 2-cyano-4-methylhexanoate | 100°C, 10 bar, Heterogeneous acid catalyst | 1.2 kg·L⁻¹·h⁻¹ space-time yield | |

| Continuous Flow Photoreactor | Precursor for an API | 65°C, 20 min residence time | 76% yield | nih.gov |

Process Optimization for Cost-Effectiveness and Efficiency

In biocatalytic processes, the cost of the enzyme and energy consumption are primary economic drivers. um.es The reusability of the biocatalyst is paramount. In the synthesis of a biolubricant, reusing the lipase catalyst for five cycles resulted in a 46.34% reduction in the total production cost. mdpi.com Selecting a robust, immobilized enzyme that can withstand multiple reaction cycles without significant loss of activity is therefore a key optimization strategy. mdpi.comum.es

Simplifying purification is another major avenue for cost reduction. Avoiding complex and expensive chromatographic purification in favor of distillation can significantly lower production costs. For many esters, fractional distillation under reduced pressure is sufficient to achieve high purity (>98%) on an industrial scale.

Process intensification, such as using microwave irradiation, can dramatically reduce reaction times and improve energy efficiency. For instance, a microwave-assisted synthesis of a related ester achieved 78% conversion in just 15 minutes, compared to 24 hours required for conventional heating. Similarly, telescoping synthetic steps reduces solvent usage, waste generation, and processing time, leading to significant cost savings. acs.org

Biological and Biotechnological Significance of Ethyl 4 Methylhexanoate

Role in Inter- and Intra-Species Chemical Communication (Pheromone Research)

Ethyl 4-methylhexanoate has been identified as a key component of aggregation pheromones in several beetle species, influencing their social and reproductive behaviors.

Research has firmly established this compound as a major component of the male-produced aggregation pheromone in various species of rhinoceros beetles. guaminsects.netucr.ac.crnih.gov Specifically, it has been identified in the African rhinoceros beetle (Oryctes monoceros) and the coconut rhinoceros beetle (Oryctes rhinoceros). nih.govuni-bayreuth.de In Oryctes elegans, it is part of a blend of compounds emitted by males, although 4-methyloctanoic acid is the major component in this species. nih.gov The identification process for these pheromones typically involves collecting and analyzing the volatile compounds released by the insects. ucr.ac.crnih.gov

| Species | Pheromone Component(s) | Source |

| Oryctes monoceros | Ethyl 4-methyloctanoate | nih.govuni-bayreuth.de |

| Oryctes rhinoceros | Ethyl 4-methyloctanoate, Ethyl 4-methylheptanoate, 4-Methyloctanoic acid | ucr.ac.cr |

| Oryctes elegans | 4-Methyloctanoic acid (major), Ethyl 4-methyloctanoate (minor) | nih.gov |

Field trials have demonstrated the effectiveness of synthetic this compound in attracting rhinoceros beetles. In a study conducted in North Sumatra, Indonesia, traps baited with this compound at a release rate of 10 mg per day captured a significant number of Oryctes rhinoceros beetles, with a high proportion (81%) being sexually mature females. nih.gov This highlights its role in attracting mates. Further studies have shown that traps baited with ethyl 4-methyloctanoate are significantly more effective at capturing these beetles than unbaited control traps, indicating its potential for use in pest management programs. scispace.com Olfactometer studies have also confirmed the attraction of both male and female rhinoceros beetles to ethyl 4-methyloctanoate. jeb.co.in

The effectiveness of this compound as a pheromone has been compared with other compounds. For instance, in field trapping experiments, it was found to be ten times more effective at attracting Oryctes rhinoceros than ethyl chrysanthemate, which was previously used as an attractant. ucr.ac.crresearchgate.net Interestingly, while both the (4S)-enantiomer and the racemic mixture of ethyl 4-methyloctanoate were equally attractive, another male-produced compound, ethyl 4-methylheptanoate, was only as attractive as ethyl chrysanthemate. ucr.ac.crresearchgate.netnih.gov The addition of other male-produced compounds to ethyl 4-methyloctanoate did not increase trap captures for O. rhinoceros. ucr.ac.crresearchgate.netnih.gov However, for O. elegans, 4-methyloctanoic acid by itself was not highly attractive but became a powerful attractant when combined with the odor of fresh date palms. nih.gov

| Compound | Target Species | Relative Effectiveness | Source |

| This compound | Oryctes rhinoceros | 10x more effective than ethyl chrysanthemate | ucr.ac.crresearchgate.net |

| Ethyl 4-methylheptanoate | Oryctes rhinoceros | As effective as ethyl chrysanthemate | ucr.ac.crresearchgate.netnih.gov |

| 4-Methyloctanoic acid | Oryctes elegans | Synergistic with date palm odor | nih.gov |

Metabolic Pathways and Biotransformation Studies

The biological activity of this compound is intrinsically linked to its metabolic fate within organisms. Research in this area has focused on enzyme-catalyzed reactions and the mechanisms of its breakdown.

Studies have investigated the use of this compound as a substrate in enzyme-catalyzed reactions, particularly those involving lipases for esterification and hydrolysis. nih.gov For example, the lipase (B570770) Novozym 435® has been shown to catalyze both the synthesis of this compound from 4-methyloctanoic acid and ethanol (B145695), and its hydrolysis back to these components. nih.gov In a different context, research into expanding metabolic pathways for the biosynthesis of non-natural alcohols has explored the conversion of 2-keto-4-methylhexanoate, a related keto acid, into (S)-3-methyl-1-pentanol using a combination of enzymes including a decarboxylase and an alcohol dehydrogenase. researchgate.netucla.edu

The hydrolysis of this compound is a key biotransformation reaction. This process, catalyzed by esterases, breaks the ester bond to yield 4-methyloctanoic acid and ethanol. smolecule.com The kinetics of this hydrolysis have been studied, revealing that factors such as the concentration of ethanol can influence the enantiomeric ratio of the reaction products. nih.gov For instance, in the lipase-catalyzed hydrolysis of ethyl 4-methyloctanoate, increasing the ethanol concentration from 0% to 20% (v/v) raised the enantiomeric ratio (E-value) from 5.5 to 12. nih.gov This enzymatic hydrolysis is a critical step in the formation of active metabolites. The resulting 4-methyloctanoic acid is itself a known pheromone component in some beetle species. nih.gov

Nonnatural Metabolic Engineering Approaches Utilizing Related Compounds

Metabolic engineering has enabled the production of various valuable chemicals, including branched-chain esters, in microbial systems. While direct synthesis of this compound through these methods is not extensively documented, research into related compounds provides a framework for its potential production.

Scientists have successfully engineered Escherichia coli and Pichia pastoris to produce fatty acid branched-chain esters (FABCEs) and branched fatty acid branched-chain esters (BFABCEs). nih.govd-nb.info This was achieved by combining the fatty acid biosynthetic pathway with the branched-chain amino acid biosynthetic pathway. nih.govd-nb.info Key to this process is the overexpression of enzymes like wax ester synthase/acyl-coenzyme A:diacylglycerol acyltransferase (WS/DGAT), which catalyzes the esterification of fatty acyl-CoAs with branched-chain alcohols. nih.govd-nb.info By manipulating these pathways, researchers have achieved significant yields of FABCEs, demonstrating the feasibility of producing complex esters in microorganisms. nih.govd-nb.info

Further advancements in Saccharomyces cerevisiae (yeast) have focused on producing fatty acid short- and branched-chain alkyl esters. nih.gov Engineering strategies have included the overexpression of enzymes in the isobutanol pathway to increase the supply of alcohol precursors and the deletion of negative regulators in phospholipid metabolism to boost the availability of fatty acyl-CoAs. nih.gov These modifications have led to the production of various esters, including ethyl, isobutyl, and isoamyl esters. nih.gov

The production of a library of esters, including branched-chain esters like isobutyl acetate (B1210297) and isobutyl hexanoate (B1226103), has been demonstrated in engineered E. coli. nih.gov This was accomplished by modulating the alcohol submodule from producing ethanol to isobutanol and utilizing alcohol acyltransferases (AATs) with broad substrate activities. nih.gov This modular approach allows for the synthesis of a diverse range of esters from common carboxylic acids found in organic waste streams. nih.gov

The following table summarizes the engineered microorganisms and the types of branched-chain esters they have been modified to produce.

| Engineered Microorganism | Produced Branched-Chain Esters | Key Engineering Strategies |

| Escherichia coli | Fatty acid branched-chain esters (FABCEs), Branched fatty acid branched-chain esters (BFABCEs) | Combination of fatty acid and branched-chain amino acid biosynthetic pathways; Overexpression of WS/DGAT. nih.govd-nb.info |

| Pichia pastoris | Fatty acid branched-chain esters (FABCEs) | Similar strategies to E. coli, demonstrating universality. nih.govd-nb.info |

| Saccharomyces cerevisiae | Fatty acid short- and branched-chain alkyl esters (e.g., ethyl, isobutyl, isoamyl esters) | Overexpression of isobutanol pathway enzymes; Deletion of negative regulators of phospholipid metabolism. nih.gov |

| Escherichia coli (modular cell) | Isobutyl acetate, isobutyl propionate, isobutyl butyrate, isobutyl pentanoate, isobutyl hexanoate | Modulation of alcohol submodule to isobutanol; Use of broad-specificity alcohol acyltransferases (AATs). nih.gov |

Role of Branched-Chain Fatty Acid Pathways in Biological Systems

Branched-chain fatty acids (BCFAs) are integral components of cell membranes in many bacteria, playing a crucial role in maintaining membrane fluidity and permeability. oup.comfrontiersin.org This is particularly important for survival in diverse and extreme environments, such as high temperatures. oup.com The synthesis of BCFAs is closely linked to the metabolism of branched-chain amino acids (BCAAs) like leucine, isoleucine, and valine. frontiersin.orgasm.org

In bacteria, the biosynthesis of BCFAs is initiated by primers such as isobutyryl-CoA, isovaleryl-CoA, and 2-methylbutyryl-CoA, which are derived from the catabolism of BCAAs. frontiersin.org These primers are then elongated to form the final BCFA products. The metabolism of BCAAs and the synthesis of BCFAs are interconnected pathways, with enzymes like ketol-acid reductoisomerase (IlvC) playing a key role. frontiersin.org

In the context of the gut microbiome, BCFAs are produced by bacteria and can influence the composition of the microbial community. oup.commdpi.com The availability of dietary amino acids impacts the synthesis of BCFAs in the gut. oup.com These fatty acids are also involved in cellular signaling and can act as energy sources. oup.com

Research on rumen bacteria has shown that some strains require branched-chain volatile fatty acids for growth. nih.gov These bacteria can incorporate the carbon from these volatile fatty acids into longer-chain BCFAs and aldehydes, which are major components of their cellular lipids. nih.gov This highlights the essential role of BCFA pathways in the metabolism and survival of these microorganisms.

Applications in Pharmaceutical Research and Development (as an Intermediate)

Utility as a Building Block for Complex Organic Molecules

This compound and related branched-chain esters serve as valuable building blocks in organic synthesis. cymitquimica.com Their structure, featuring both an ester functional group and a branched alkyl chain, allows for a variety of chemical transformations. These compounds can be used to introduce specific alkyl branches into larger, more complex molecules. uni-oldenburg.de

The synthesis of complex molecules often relies on the availability of fundamental starting materials known as building blocks. cymitquimica.com Chiral building blocks, which are enantiomerically pure, are particularly important in the synthesis of natural products and pharmaceuticals. researchgate.net While not inherently chiral, the synthesis of specific enantiomers of this compound can be achieved, making it a useful chiral building block. For instance, (2R)-Ethyl 2-(2-formyl-1H-pyrrol-1-yl)-4-methylhexanoate is a chiral building block used in asymmetric synthesis. bldpharm.combldpharm.com

The versatility of esters allows them to be converted into other functional groups. For example, the ester group can be hydrolyzed to a carboxylic acid or reduced to an alcohol, providing further synthetic options. The branched alkyl chain can influence the physical and chemical properties of the final molecule, such as its solubility and steric profile.

Intermediate in the Synthesis of Therapeutically Relevant Compounds

Branched-chain esters and their derivatives are important intermediates in the synthesis of various pharmaceutical compounds. chemicalbook.com For example, ethyl 2-cyano-4-methylhexanoate, a related compound, is used as an intermediate in the synthesis of drugs, including sedatives and anticonvulsants. The cyano group in this molecule provides additional reactivity for constructing heterocyclic rings, which are common scaffolds in pharmaceuticals.

Boronic acid and ester compounds, which can be synthesized from alkyl building blocks, have shown potential in therapeutic applications. google.com These compounds can act as enzyme inhibitors and have been investigated for their ability to reduce the rate of protein degradation. google.com The synthesis of such compounds may involve intermediates derived from branched-chain esters.

Prodrugs, which are inactive compounds that are converted into active drugs in the body, are often synthesized using ester intermediates. For instance, branched-chain ester prodrugs of captopril, an ACE inhibitor, have been developed. researchgate.net The synthesis of phosphonooxymethyl prodrugs also utilizes chloromethyl ester reagents, which can be derived from the corresponding carboxylic acids. researchgate.net

The synthesis of gefarnate, a drug used for its gastroprotective properties, involves a key intermediate that can be prepared from derivatives of branched-chain esters. google.com Specifically, methods for producing ethyl 4-methyloctanoate, a homolog of this compound, have been developed for its use in pharmaceutical synthesis. google.com

Academic Contributions to Aroma and Flavor Research

Research on Perception and Characterization in Food Systems

This compound is a volatile organic compound that contributes to the aroma and flavor of various foods and beverages, particularly fruits and fermented products like cheese and wine. openagrar.deresearchgate.netoregonstate.edu Its sensory perception is often described as fruity. oregonstate.eduresearchgate.net

The following table presents a summary of food products where this compound or its close structural relatives have been identified as aroma contributors, along with their general sensory descriptors.

| Food Product | Related Compound(s) | Sensory Descriptor(s) |

| Chardonnay Wine | This compound | Fruity openagrar.de |

| Cheddar Cheese | Ethyl hexanoate, Ethyl butyrate | Fruity, Sweet oregonstate.eduresearchgate.net |

| Swiss Cheese | Ethyl butanoate, Ethyl hexanoate | Fruity, Sweet researchgate.net |

| Strawberries | Ethyl hexanoate, Ethyl isovalerate | Fruity, Sweet, Apple-like mdpi.comagriculturejournals.cznih.gov |

| Baijiu (Chinese Liquor) | Ethyl hexanoate, Ethyl valerate | Floral, Fruity nih.govresearchgate.net |

| Gorgonzola Cheese | Methyl hexanoate | Ammonia (in combination with other compounds) mdpi.com |

| Gouda Cheese | Ethyl butyrate, Ethyl caprate | Fruity, Floral nih.gov |

Elucidation of Formation Pathways in Natural Matrices

The formation of this compound in natural matrices, such as fruits and fermented beverages, is a complex biochemical process. It primarily involves the enzymatic esterification of an alcohol with a carboxylic acid, both of which are derived from precursor molecules through specific metabolic pathways. The core reaction is the condensation of ethanol with 4-methylhexanoic acid, a process catalyzed by specific enzymes.

The general pathway for ester biosynthesis hinges on two main components: the availability of the precursor acid (4-methylhexanoic acid) and the alcohol (ethanol), and the activity of the enzyme that joins them. In many fruits and fermented products, this enzymatic step is carried out by alcohol acyltransferases (AATs) or other ester synthases. These enzymes typically utilize an activated form of the carboxylic acid, most commonly as a coenzyme A (CoA) thioester (e.g., 4-methylhexanoyl-CoA).

Formation of Precursors

Ethanol: In fermented matrices like wine, ethanol is readily available as a primary product of sugar metabolism by yeast during alcoholic fermentation. In fruits, ethanol can be formed in smaller quantities through the pyruvate (B1213749) decarboxylase pathway.

4-Methylhexanoic Acid: The biosynthesis of this branched-chain fatty acid is more intricate. It is generally understood to derive from the catabolism of branched-chain amino acids. The most probable precursor for a 4-methyl-branched acid is the amino acid isoleucine. The metabolic conversion involves a series of enzymatic steps, including deamination and oxidative decarboxylation, to yield a branched acyl-CoA molecule that can be further elongated.

An alternative pathway for the formation of the acid moiety involves the fatty acid synthase (FAS) system. This system can utilize branched starter units derived from amino acids and incorporate methylmalonyl-CoA as an elongation unit to create internal methyl branches. beilstein-journals.org For instance, the biosynthesis can start with a primer and use methylmalonyl-CoA as the penultimate building block, followed by malonyl-CoA, to form a γ-methyl branched fatty acid (a 4-methyl branched fatty acid). beilstein-journals.org

Enzymatic Esterification

The final step is the esterification reaction itself. An ester synthase or AAT catalyzes the transfer of the 4-methylhexanoyl group from its CoA-thioester to ethanol, forming this compound and releasing free coenzyme A.

Research Findings in Specific Matrices

Wine: this compound has been identified as a component of Chardonnay wine. openagrar.de Its formation is attributed to the metabolic activity of yeasts during and after fermentation. The yeasts produce both the ethanol and the precursor acid, which are then esterified. The specific concentration and presence of this ester can be influenced by the yeast strain, fermentation temperature, and aging conditions. openagrar.de

Fruits: In fruits like the snake fruit (Salacca edulis), the formation of methyl esters (a related class of compounds) has been studied in detail. Research has shown that the alcohol component (methanol) is released from the breakdown of pectin (B1162225) by the enzyme pectin methylesterase (PME). tandfonline.com This alcohol then reacts with an acyl-CoA, synthesized by the fruit's metabolic machinery, in a reaction catalyzed by an ester synthase to form the final methyl ester. tandfonline.com While this study focused on methyl esters, it provides a plausible model for the formation of ethyl esters, where ethanol would serve as the alcohol substrate instead of methanol.

The table below summarizes the key components and processes involved in the biosynthesis of this compound.

| Component/Process | Description | Precursor(s) | Key Enzyme(s) |

| Alcohol Formation | Production of the alcohol moiety for the ester. | Sugars (e.g., glucose, fructose) | Enzymes of glycolysis, Pyruvate Decarboxylase, Alcohol Dehydrogenase |

| Acid Formation | Biosynthesis of the branched-chain carboxylic acid. | Isoleucine, Acetyl-CoA, Malonyl-CoA, Methylmalonyl-CoA | Amino acid transaminases, Dehydrogenases, Fatty Acid Synthase (FAS) |

| Acid Activation | Conversion of the carboxylic acid to its activated thioester form. | 4-methylhexanoic acid, Coenzyme A, ATP | Acyl-CoA Synthetase |

| Esterification | The final condensation reaction to form the ester. | 4-methylhexanoyl-CoA, Ethanol | Alcohol Acyltransferase (AAT) / Esterase |

Detailed research has identified several key enzyme classes that contribute to the formation of various esters in fermented beverages, which are applicable to the synthesis of this compound.

| Enzyme Class | Role in Ester Formation | Reference |

| Esterase | Catalyzes the synthesis of esters from acyl-CoAs and alcohols. Increased activity can lead to higher concentrations of ethyl esters. | tandfonline.com |

| Glycosidase | Releases bound aroma precursors, including alcohols, from glycosides, making them available for esterification. | tandfonline.com |

| Carbon-sulfur lyase | While primarily involved in releasing thiols, its activity is part of the broader yeast metabolism that generates aroma precursors. | tandfonline.com |

The elucidation of these pathways is crucial for understanding how the characteristic aroma profiles of foods and beverages develop and for potential biotechnological applications aimed at enhancing specific flavor compounds like this compound.

Advanced Analytical Methodologies for Ethyl 4 Methylhexanoate

Chromatographic Techniques for Separation and Quantification

Chromatography is indispensable for isolating Ethyl 4-methylhexanoate from complex mixtures and quantifying it. The choice of technique depends on the analytical goal, whether it is routine quantification, purity assessment, or stereoisomer separation.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely used technique for the analysis of volatile compounds like this compound. hst-j.org It combines the superior separation capability of gas chromatography with the highly sensitive and specific detection provided by mass spectrometry.

For qualitative analysis , the sample is injected into the GC, where it is vaporized and carried by an inert gas through a capillary column. scielo.br Compounds separate based on their boiling points and affinity for the column's stationary phase. As this compound elutes from the column, it enters the mass spectrometer, where it is ionized, typically by electron impact (EI). semanticscholar.org The resulting fragmentation pattern, or mass spectrum, serves as a molecular fingerprint. This spectrum is then compared against spectral libraries, such as the National Institute of Standards and Technology (NIST) database, to confirm the compound's identity. semanticscholar.org

For quantitative analysis , GC-MS can be operated in selected ion monitoring (SIM) mode. scielo.brresearchgate.netscielo.br Instead of scanning a full mass range, the mass spectrometer is set to detect only a few specific fragment ions characteristic of this compound. This approach significantly enhances sensitivity and reduces matrix interference. By creating a calibration curve using standards of known concentration and often including an internal standard (like methyl hexanoate), the exact concentration of this compound in a sample can be accurately determined. scielo.brresearchgate.netscielo.br

Table 1: Typical GC-MS Parameters for Ester Analysis

| Parameter | Typical Setting | Purpose |

|---|---|---|

| Column | DB-5, DB-Wax (e.g., 60 m x 0.25 mm x 0.25 µm) | Separates compounds based on polarity and boiling point. scielo.brscielo.br |

| Carrier Gas | Helium (He) at ~1 mL/min | Transports the analyte through the column. scielo.br |

| Injector | Splitless mode, 250°C | Introduces the sample onto the column without splitting, for trace analysis. semanticscholar.org |

| Oven Program | Initial temp 40-50°C, ramp 2-4°C/min to 250°C | Controls the separation by managing the volatility of compounds. scielo.brsemanticscholar.org |

| Ionization | Electron Impact (EI) at 70 eV | Fragments the molecule to produce a characteristic mass spectrum. semanticscholar.org |

| MS Mode | Full Scan (qualitative) or SIM (quantitative) | Full scan provides a complete spectrum for identification; SIM provides high sensitivity for quantification. scielo.br |

Compound Purity: To determine chemical purity, a reversed-phase HPLC method is typically employed. The sample is dissolved in a suitable solvent and injected into the HPLC system. It passes through a column packed with a nonpolar stationary phase (e.g., C18) using a polar mobile phase. Impurities will have different retention times than the main compound, appearing as separate peaks in the chromatogram. The purity is calculated by dividing the peak area of the analyte by the total area of all peaks.

Enantiomeric Excess (ee): Enantiomeric excess is a measure of the purity of a chiral substance, indicating how much one enantiomer is present in excess of the other. wikipedia.org A racemic mixture has an ee of 0%, while a pure enantiomer has an ee of 100%. heraldopenaccess.uswikipedia.orgmasterorganicchemistry.com The determination of ee is critical in fields where stereochemistry influences biological activity or sensory properties. It is calculated using the areas of the peaks corresponding to each enantiomer, as resolved by chiral chromatography. heraldopenaccess.us

The formula for enantiomeric excess is: ee (%) = (|[Area of Major Enantiomer] – [Area of Minor Enantiomer]| / ([Area of Major Enantiomer] + [Area of Minor Enantiomer])) x 100

Table 2: Example Calculation of Enantiomeric Excess

| Enantiomer | Peak Area | Calculation Step | Result |

|---|---|---|---|

| (R)-enantiomer | 95 | Area Major - Area Minor | 95 - 5 = 90 |

| (S)-enantiomer | 5 | Area Major + Area Minor | 95 + 5 = 100 |

| Calculation | | (90 / 100) x 100 | 90% ee |

Since this compound possesses a chiral center at the fourth carbon position, it exists as a pair of enantiomers: (R)-Ethyl 4-methylhexanoate and (S)-Ethyl 4-methylhexanoate. These stereoisomers have identical physical properties except for their interaction with plane-polarized light and other chiral molecules.

To separate these enantiomers, a specialized form of HPLC known as chiral chromatography is required. ntu.edu.sg This technique relies on a Chiral Stationary Phase (CSP). libretexts.org The CSP is composed of a single enantiomer of a chiral selector that is immobilized on a support like silica (B1680970) gel. libretexts.org When the racemic mixture of this compound passes through the column, the two enantiomers form transient, diastereomeric complexes with the CSP. libretexts.org Due to stereochemical differences, these complexes have different stabilities, causing one enantiomer to be retained longer on the column than the other, thus achieving separation. ntu.edu.sg

Common CSPs include those based on polysaccharides (like cellulose (B213188) or amylose (B160209) derivatives), Pirkle-type phases, and macrocyclic antibiotics. libretexts.orgcsfarmacie.cz The choice of CSP and mobile phase (often a mixture of hexane (B92381) and an alcohol like isopropanol (B130326) in normal-phase mode) is critical for achieving baseline resolution of the enantiomers. csfarmacie.cz A study on the closely related compound, ethyl 3,5-dihydroxy-6-benzyloxy hexanoate (B1226103), successfully used an OD-RH (cellulose-based) column for stereoisomer resolution. nih.gov

Spectroscopic Characterization and Structural Elucidation

Spectroscopic methods provide detailed information about the molecular structure of this compound by probing how the molecule interacts with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules. It provides information on the connectivity and chemical environment of atoms within the molecule.

¹H NMR Spectroscopy: Proton NMR provides information about the number of different types of protons, their electronic environment, and their proximity to other protons. For this compound, the spectrum would show distinct signals for each unique proton group. The chemical shift (δ, in ppm) indicates the electronic environment, the integration gives the ratio of protons, and the splitting pattern (multiplicity) reveals the number of neighboring protons.

¹³C NMR Spectroscopy: Carbon-13 NMR provides information about the different types of carbon atoms in the molecule. Each unique carbon atom gives a distinct signal, allowing for a carbon count and identification of the carbon skeleton. The chemical shift of the carbonyl carbon of the ester group is particularly characteristic.

Table 3: Predicted ¹H and ¹³C NMR Data for this compound | ¹H NMR | Predicted δ (ppm) | Multiplicity | Assignment | | :--- | :--- | :--- | :--- | | | ~ 4.1 | Quartet (q) | -O-CH₂ -CH₃ | | | ~ 2.2 | Triplet (t) | -CH₂ -C=O | | | ~ 1.4-1.6 | Multiplet (m) | -CH₂-CH(CH₃) -CH₂- | | | ~ 1.2 | Triplet (t) | -O-CH₂-CH₃ | | | ~ 1.1-1.3 | Multiplet (m) | -CH(CH₃)-CH₂ -CH₂- | | | ~ 0.9 | Doublet (d) | -CH(CH₃ )- | | | ~ 0.85 | Triplet (t) | -CH₂-CH₃ | | ¹³C NMR | Predicted δ (ppm) | Assignment | | | ~ 174 | C =O | | | ~ 60 | -O-CH₂ -CH₃ | | | ~ 39 | -CH(CH₃) - | | | ~ 34 | -CH₂ -C=O | | | ~ 32 | -CH(CH₃)-CH₂ - | | | ~ 19 | -CH(CH₃ )- | | | ~ 14 | -O-CH₂-CH₃ | | | ~ 11 | -CH₂-CH₃ |

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. studymind.co.uk When a molecule is exposed to infrared radiation, its bonds vibrate at specific frequencies. The absorption of radiation at these frequencies creates a unique spectrum.

For this compound, the IR spectrum is dominated by absorptions characteristic of an aliphatic ester. The most prominent feature is the strong, sharp absorption band from the carbonyl (C=O) group stretch. studymind.co.ukorgchemboulder.com Another key region shows the stretching vibrations of the C-O bonds of the ester. orgchemboulder.comresearchgate.net The absence of a broad absorption in the 3200-3500 cm⁻¹ region confirms the absence of a hydroxyl (-OH) group, distinguishing it from its corresponding carboxylic acid or alcohol precursors. docbrown.info

Table 4: Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Bond Vibration | Intensity |

|---|---|---|

| ~ 2850-3000 | C-H (Alkyl) Stretch | Strong |

| ~ 1735-1750 | C=O (Ester Carbonyl) Stretch | Strong, Sharp orgchemboulder.com |

Data Analysis and Chemometrics in Complex Mixture Profiling

The analysis of complex mixtures, such as those found in food and beverages where this compound is a constituent, generates vast and intricate datasets. High-resolution analytical instruments produce data with broad and often overlapping sensitivity profiles that necessitate substantial data analysis to extract meaningful information. acs.org Chemometrics, the science of extracting information from chemical systems by data-driven means, provides the statistical and mathematical tools to decipher these complex datasets. Techniques like Principal Component Analysis (PCA) and Orthogonal Partial Least Squares Discriminant Analysis (OPLS-DA) are instrumental in profiling and understanding the role of volatile compounds, including this compound, within a complex matrix. chromatographyonline.commdpi.com

PCA is an unsupervised pattern recognition technique used to reduce the dimensionality of large datasets while retaining most of the original information. It allows for the visualization of similarities and differences between samples. For instance, in the analysis of wine, PCA can group samples based on their volatile profiles, helping to identify the compounds that contribute most to the variance between different wine types. chromatographyonline.comfmach.it This method has been successfully applied to differentiate between red wine varieties based on their volatile composition as determined by GC×GC-TOF-MS, where various esters contribute to the separation. fmach.it

OPLS-DA is a supervised method that is particularly useful for identifying which variables (i.e., volatile compounds) are most responsible for the separation between predefined sample groups. This is achieved by calculating a Variable Importance in Projection (VIP) score for each compound. A higher VIP score indicates a greater contribution to the discrimination between groups. This approach has been effectively used to identify key markers for detecting adulteration in single-cell protein feed by analyzing differences in volatile organic compounds (VOCs). In one such study, esters were among the classes of compounds that helped differentiate between pure and adulterated samples. mdpi.com Similarly, OPLS-DA models have been constructed to identify the geographical origin of Cabernet Sauvignon wines by pinpointing key differentiating volatile compounds, including various alcohols and esters. mdpi.com

Table 1: Key Volatile Organic Compounds (VOCs) for Discriminating Adulterated Feed Samples using OPLS-DA

This table showcases VOCs with high VIP scores, indicating their significance in identifying adulteration in single-cell protein feed.

| Compound | Chemical Class | VIP Score (SD-Adu. Model) | VIP Score (OD-Adu. Model) |

| Dihydro-5-methyl-2(3H)-furanone | Heterocyclic | >1 | >1 |

| 3-Methylbutan-1-ol | Alcohol | >1 | >1 |

| Linalool | Alcohol | >1 | Not specified |

| (E,E)-2,4-Heptadienal | Aldehyde | >1 | Not specified |

| Acetoin | Ketone | >1 | >1 |

| 2-Ethyl-3-methylpyrazine | Heterocyclic | Not specified | >1 |

| Citronellol (B86348) | Alcohol | Not specified | >1 |

| 2-Methylpropanol | Alcohol | Not specified | Not specified |

| 2,3,5-Trimethylpyrazine | Heterocyclic | Not specified | Not specified |

Source: Adapted from a study on detecting antibiotic mycelial dregs adulteration in single-cell protein feed. mdpi.com

Advancements in Micro-Scale and Trace Analysis Techniques

The detection and quantification of this compound, often present at trace levels within complex matrices, requires highly sensitive and selective analytical techniques. Modern advancements have focused on improving extraction efficiency from minute sample volumes (micro-scale) and enhancing detection limits to the parts-per-billion (μg/L) or even parts-per-trillion (ng/L) range.

Stir Bar Sorptive Extraction (SBSE) is another sorbent-based, solvent-free extraction technique that offers a higher extraction capacity compared to SPME. mdpi.com In SBSE, a magnetic stir bar coated with a thick layer of polydimethylsiloxane (B3030410) (PDMS) is used to stir the sample. This larger sorbent volume allows for the extraction of a greater mass of analytes, significantly improving sensitivity, especially for trace-level compounds in aqueous samples like wine and juice. mdpi.com After extraction, the stir bar is thermally desorbed for GC-MS analysis. SBSE has been successfully applied to the analysis of volatile components in English wines, demonstrating its utility in creating detailed profiles of esters, alcohols, and other aroma-active compounds. mdpi.com

Comprehensive Two-Dimensional Gas Chromatography (GC×GC) coupled with Time-of-Flight Mass Spectrometry (TOFMS) represents a significant leap in separation science. researchgate.net This technique provides a substantial increase in peak capacity and resolving power compared to conventional one-dimensional GC. fmach.itembrapa.brresearchgate.net In a GC×GC system, two columns with different stationary phase selectivities are connected via a modulator. The modulator traps, concentrates, and re-injects fractions of the effluent from the first column onto the second, shorter column for a very fast separation. The result is a highly structured two-dimensional chromatogram that can separate hundreds or even thousands of compounds from a complex sample that would co-elute in a single-column system. embrapa.brmdpi.com GC×GC-TOFMS has been instrumental in the detailed characterization of key aroma compounds in wines and other complex matrices, allowing for the identification and quantification of trace compounds that would otherwise be missed. fmach.itnih.govembrapa.br This enhanced resolution is critical for accurately identifying isomers and separating target analytes from matrix interference. embrapa.br

Table 2: Figures of Merit for HS-SPME-GC×GC/TOFMS Analysis of Volatile Compounds in Wine

This table presents the performance characteristics of an advanced analytical method for quantifying trace volatile compounds in Chardonnay wine.

| Compound | Limit of Detection (LOD) (μg L⁻¹) | Limit of Quantitation (LOQ) (μg L⁻¹) | Accuracy (%) | Repeatability (RSD%) |

| Ethyl isovalerate | 0.001 | 0.003 | 92.4 - 102.6 | 1.2 - 13.4 |

| Hexanoic acid | 0.001 | 0.003 | 92.4 - 102.6 | 1.2 - 13.4 |

| Ethyl 3-hydroxybutanoate | 2.554 | 7.582 | 92.4 - 102.6 | 1.2 - 13.4 |

| Ethyl octanoate | Not Specified | Not Specified | 92.4 - 102.6 | 1.2 - 13.4 |

| Ethyl hexanoate | Not Specified | Not Specified | 92.4 - 102.6 | 1.2 - 13.4 |

| Ethyl butanoate | Not Specified | Not Specified | 92.4 - 102.6 | 1.2 - 13.4 |

| β-Damascenone | Not Specified | Not Specified | 92.4 - 102.6 | 1.2 - 13.4 |

Source: Adapted from a quantitative analysis of Chardonnay wine volatiles. embrapa.br

Theoretical and Computational Studies of Ethyl 4 Methylhexanoate

Quantum Chemical Calculations for Molecular Properties

Quantum chemical calculations are instrumental in determining the fundamental properties of ethyl 4-methylhexanoate, such as its electronic structure, energy, and conformational stability. These calculations are typically performed using various levels of theory, from Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2) to more sophisticated Density Functional Theory (DFT) and coupled-cluster methods like CCSD(T). researchgate.netacs.org The choice of the basis set, such as the Pople-style 6-31G(d,p) or correlation-consistent basis sets (cc-pVTZ), is also crucial for obtaining accurate results. acs.orgrsc.org

The electronic structure of a molecule is defined by the arrangement of its electrons, which dictates its chemical behavior. Key parameters derived from electronic structure calculations include the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. researchgate.net For esters like this compound, these orbitals are crucial in understanding their reactivity in processes like hydrolysis and transesterification.

Calculations also provide the total electronic energy of the molecule, which is fundamental for determining other thermodynamic properties. For instance, the enthalpy of formation can be estimated with high accuracy using composite methods like CBS-QB3. researchgate.net This method combines calculations at different levels of theory to achieve results comparable to experimental values. researchgate.net

| Compound | Method | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (ΔE) (eV) |

|---|---|---|---|---|

| Methyl Butanoate | B3LYP/6-311G(d,p) | - | - | - |

| Methyl Hexanoate (B1226103) | B3LYP/6-311G(d,p) | - | - | - |

| Ethyl Propanoate | CBS-QB3 | - | - | - |

This table is for illustrative purposes. Specific values for this compound would require dedicated computational studies.

Computational methods are used to explore the potential energy surface of the molecule to locate the various energy minima corresponding to stable conformers and the transition states connecting them. rsc.org The relative energies of these conformers determine their population at a given temperature. For similar esters, studies have shown that the most stable conformers often adopt a fully extended alkyl chain to minimize steric hindrance. mdpi.commaricopa.edu For instance, in a study of ethyl butyrate, a smaller analog, both Cs and C1 symmetry conformers were identified, with the extended chain conformer being more stable. rsc.org The rotational barriers between different conformers can also be calculated, providing insight into the flexibility of the molecule. rsc.org

Table 2: Relative Energies of Conformers for a Related Ester (Ethyl Butyrate) This data is provided as an example of the type of information obtained from conformational analysis.

| Conformer | Symmetry | Relative Energy (kJ/mol) |

|---|---|---|

| I (Maa) | C1 | 0.0 |

| II (MaP) | C1 | - |

| V (MaM) | C1 | - |

| X (aaa) | Cs | - |

Source: Adapted from studies on ethyl butyrate. rsc.orgrsc.org Specific values for this compound would require a dedicated conformational search.

Reaction Mechanisms and Kinetic Modeling

Computational chemistry is a powerful tool for elucidating the detailed mechanisms of chemical reactions and for developing kinetic models that describe their rates.

Ab initio and DFT methods are extensively used to map out the potential energy surfaces of chemical reactions involving esters. nih.govscispace.com These calculations can identify the structures of reactants, products, intermediates, and, crucially, the transition states that connect them. asme.org The energy difference between the reactants and the transition state gives the activation energy, a key parameter that governs the reaction rate. scispace.com

For esters, common reactions studied computationally include thermal decomposition (pyrolysis), oxidation, and hydrolysis. For example, studies on the thermal decomposition of similar esters like ethyl propanoate have shown that a six-membered ring transition state (a retro-ene reaction) is a low-energy pathway, leading to the formation of an alkene and a carboxylic acid. researchgate.netacs.org DFT functionals like B3LYP are popular for these studies due to their balance of accuracy and computational cost. scispace.comasme.org

Once the potential energy surface is characterized, Transition State Theory (TST) is commonly used to calculate the rate constants of elementary reactions. researchgate.netlibretexts.org TST assumes that the reaction proceeds through an equilibrium between the reactants and the activated complex (the transition state). The rate constant is then determined by the concentration of the activated complex and the frequency with which it crosses over to the product side. libretexts.org

For more accurate results, especially for reactions involving the transfer of light atoms like hydrogen, quantum mechanical tunneling effects are often included in the TST calculations, for example, by using the Eckart tunneling correction. acs.orgresearchgate.net The rate constants are typically calculated over a range of temperatures and can be fitted to the Arrhenius equation or a modified Arrhenius expression to provide parameters for kinetic models. researchgate.net

The rate constants determined from theoretical calculations for individual elementary reactions are used as input for building comprehensive kinetic models. osti.gov These models consist of a set of coupled differential equations that describe the change in concentration of all species over time. Such models are crucial for simulating complex chemical processes like combustion and atmospheric degradation.

For example, kinetic models for the combustion of biodiesel surrogates, which include esters like methyl hexanoate, have been developed. osti.gov These models incorporate numerous elementary reactions, including initiation reactions (bond fissions), hydrogen abstraction, isomerization, and decomposition of radical intermediates. researchgate.netresearchgate.net By comparing the model predictions with experimental data from, for instance, shock tubes or flow reactors, the model can be validated and refined. acs.orgosti.gov These models can then be used to predict the behavior of the fuel under a wide range of conditions.

Molecular Dynamics Simulations for Intermolecular Interactions

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. gromos.net By solving Newton's equations of motion for a system of interacting particles, MD simulations can predict and analyze the behavior of liquids, including the intermolecular forces that govern their properties. While specific MD studies focusing exclusively on this compound are not prevalent in the literature, extensive research on analogous fatty acid esters (FAEs) and branched-chain compounds provides a strong basis for understanding its intermolecular interactions. researchgate.netresearchgate.net

The primary forces at play between this compound molecules in a pure liquid state are van der Waals interactions. These include London dispersion forces, which are significant due to the molecule's alkyl chain, and dipole-dipole interactions originating from the polar ester group. MD simulations of various fatty acid methyl esters (FAMEs) have shown that interactions between the ester head-groups can lead to specific molecular ordering, such as the formation of dimer-based structures in biodiesel systems. researchgate.net

The branched nature of this compound, with its methyl group at the C4 position, is expected to influence its physical properties by affecting how the molecules pack together. MD studies on other branched molecules have shown that branching can reduce the available free volume in the liquid, which in turn can lower the diffusion rate of small molecules within the matrix. researchgate.net This is because the branches can hinder the efficient stacking of the alkyl chains, leading to a less ordered and more complex liquid structure compared to their straight-chain counterparts. mdpi.com

Simulations of esters and related oxygen-containing organic compounds often employ well-established force fields like GROMOS, AMBER (including GAFF), and CHARMM. researchgate.netresearchgate.netmatsci.org These force fields are sets of parameters that define the potential energy of the system, including terms for bond stretching, angle bending, torsional angles, and non-bonded interactions (van der Waals and electrostatic). The GROMOS force field, for example, has been specifically parameterized and validated for esters to accurately reproduce experimental data such as density, enthalpy of vaporization, and solvation free energies. researchgate.netacs.orgresearchgate.net A recent study on the influence of long-chain fatty acids on the volatilization of ethyl esters used MD simulations to show that attractive intermolecular forces between the molecules were altered, subsequently affecting the flavor profile. nih.gov

| Computational Method/Tool | System Studied | Key Findings Regarding Intermolecular Interactions |

| Molecular Dynamics (MD) with charge-modified GAFF | Fatty-acid methyl esters (FAMEs) | Dimer-based molecular ordering is driven by interactions between ester head-groups. researchgate.net |

| MD with GROMOS Force Field | Various small organic molecules including esters | Parameter sets (e.g., 53A6OXY, 2016H66) are calibrated to reproduce pure-liquid and solvation properties, providing a robust model for intermolecular forces. researchgate.netacs.org |

| MD Simulations | Branched vs. straight-chain lipid bilayers | Chain branching reduces free volume in the hydrophobic region and lowers the diffusion rate of small molecules. researchgate.net |

| MD Simulations | Branched silicon-containing resins | Branching enhances intermolecular interaction energies and affects the stacking mode of chain segments. mdpi.com |

Computational Approaches for Enzyme-Substrate Binding and Catalysis

Computational methods are instrumental in the field of enzyme engineering, providing powerful tools to predict how a substrate like this compound will bind to an enzyme's active site and to guide modifications for improved catalytic activity. nih.gov Techniques such as molecular docking, molecular dynamics (MD) simulations, and binding free energy calculations (e.g., MM-GBSA) are frequently employed.

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a larger molecule, such as a protein. aegaeum.com For this compound, docking could be used to screen a variety of enzymes, like lipases or esterases, to identify potential biocatalysts. The process involves placing the substrate into the enzyme's active site in various conformations and scoring them based on binding affinity. This helps in understanding the key interactions—such as hydrogen bonds and hydrophobic contacts—that stabilize the enzyme-substrate complex.